AB-CHMINACA metabolite M2 is a significant metabolite of the synthetic cannabinoid AB-CHMINACA, which is known for its potent effects on the cannabinoid receptors in the human body. This compound has garnered attention due to its rapid metabolism and the implications it has for drug testing and forensic toxicology. The compound's structure is characterized by a complex arrangement of carbon, nitrogen, and oxygen atoms, contributing to its biological activity.
AB-CHMINACA was first synthesized as part of a series of synthetic cannabinoids designed to mimic the effects of Δ9-tetrahydrocannabinol, the active component of cannabis. The metabolite M2 arises from the metabolic processes that occur after the administration of AB-CHMINACA, primarily through hydroxylation and subsequent conjugation reactions in the liver. The major enzyme involved in this metabolism is cytochrome P450 3A4, which plays a crucial role in the biotransformation of many drugs.
AB-CHMINACA metabolite M2 falls under the category of synthetic cannabinoids, specifically indazole carboxamides. It is classified as a psychoactive substance with a high potential for abuse, leading to its scheduling under various drug control regulations globally.
The synthesis of AB-CHMINACA metabolite M2 typically involves metabolic processes rather than direct chemical synthesis. In vitro studies have demonstrated that upon administration of AB-CHMINACA, various metabolic pathways lead to the formation of M2. These pathways include hydroxylation at specific positions on the parent compound followed by conjugation reactions.
The identification and quantification of metabolites like M2 are often performed using advanced analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method allows for precise detection and measurement of low concentrations of metabolites in biological samples.
The molecular formula for AB-CHMINACA metabolite M2 is C20H27N3O3. The structure features an indazole core with various functional groups that contribute to its pharmacological properties.
The compound has been cataloged in several chemical databases, including PubChem, where it is identified by its unique Compound ID (CID) 44207516. The structural characteristics include:
AB-CHMINACA metabolite M2 undergoes several chemical transformations during its metabolism. Key reactions include:
These metabolic reactions are primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 being the most significant contributor in human metabolism. The efficiency and pathway specificity can vary significantly between individuals due to genetic polymorphisms affecting enzyme activity.
AB-CHMINACA metabolite M2 exerts its effects primarily through agonistic activity at cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it mimics the action of natural cannabinoids, leading to various physiological effects such as altered mood, perception, and cognition.
Studies have shown that AB-CHMINACA has a higher binding affinity for CB1 receptors compared to other cannabinoids, indicating its potential for stronger psychoactive effects. The inhibition constant (Ki) for CB1 receptor binding has been reported as approximately 0.78 nM, demonstrating significant potency.
AB-CHMINACA metabolite M2 is typically found as a white crystalline solid at room temperature. Its solubility profile indicates that it can dissolve in organic solvents but has limited solubility in water.
Key chemical properties include:
Relevant analyses often involve determining its behavior under various pH levels and temperatures to understand its stability profile better.
AB-CHMINACA metabolite M2 serves several important roles in scientific research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: